Tantalum(V) bromide

Overview

Description

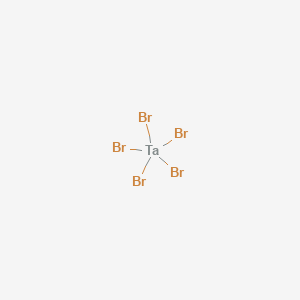

Tantalum(V) bromide, also known as tantalum pentabromide, is an inorganic compound with the formula Ta2Br10 . It is a diamagnetic, orange solid that readily hydrolyses . The compound’s name comes from its empirical formula, TaBr5 .

Synthesis Analysis

Tantalum(V) bromide is typically prepared by the reaction of bromine with tantalum metal or tantalum carbide at elevated temperatures in a tube furnace . The bromides of early metals are sometimes preferred to the chlorides due to the relative ease of handling liquid bromine versus gaseous chlorine .Molecular Structure Analysis

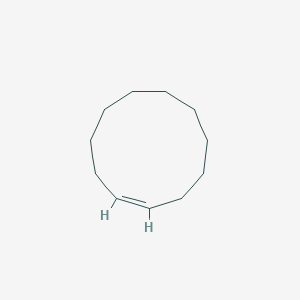

The compound adopts an edge-shared bioctahedral structure, which means that two TaBr5 units are joined by a pair of bromide bridges . There is no bond between the Ta centers .Chemical Reactions Analysis

Tantalum reacts with the halogens upon warming to form tantalum (V) halides . Tantalum(V) bromide can also be produced from the more accessible oxide by metathesis using aluminium tribromide .Physical And Chemical Properties Analysis

Tantalum(V) bromide is a yellow solid with a density of 4.99 g/cm³ . It has a melting point of 265 °C and a boiling point of 349 °C . It hydrolyses in water and is soluble in nonpolar solvents such as carbon tetrachloride .Scientific Research Applications

Photocatalytic Hydrogen Evolution

Tantalum(V) bromide has been used in the development of nanohybrid materials for photocatalytic hydrogen evolution . The process involves the immobilization of tantalum bromide octahedral clusters on graphene oxide nanosheets. This hybrid formation enhances the yield of photocatalytic hydrogen from water without the presence of precious metals . The enhancement is attributed to the optimal cluster loading onto the graphene oxide support and the crucial role of graphene oxide in the electron transfer from tantalum clusters into graphene oxide sheets, thus suppressing the charge recombination .

Nanomaterials Synthesis

Tantalum(V) bromide is used in the synthesis of nanomaterials . Specifically, it is used in the single-step synthesis of tantalum bromide-graphene oxide nanohybrids . These nanohybrids have shown promise in the field of solar fuels due to their photo- and electroactive properties .

Heavy-Atom Derivatives Preparation

Tantalum(V) bromide is used for the preparation of heavy-atom derivatives for structure determination of biological macromolecules by X-ray analysis . This application is particularly useful in the field of structural biology, where it aids in the understanding of the three-dimensional structures of biological macromolecules.

Macromolecular Crystallography

In macromolecular crystallography, tantalum(V) bromide is of interest for the analysis of biological structures as a heavy-metal derivative . It has great potential for the structure determination of large protein systems .

Proteasome Inhibition

Tantalum(V) bromide has been investigated for its potential use in proteasome inhibition . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Inhibitors of proteasomes have applications in cancer therapy .

Chemical Reagent

Tantalum(V) bromide is used as a chemical reagent in various chemical reactions . It is often used in its powder form and is commercially available from various suppliers .

Mechanism of Action

Tantalum(V) bromide, also known as pentabromotantalum, is an inorganic compound with the formula Ta2Br10 . It is a diamagnetic, orange solid that readily hydrolyses . The compound adopts an edge-shared bioctahedral structure, which means that two TaBr5 units are joined by a pair of bromide bridges .

Mode of Action

Its interactions are primarily physical rather than biochemical, involving the formation of bonds with other elements or compounds during chemical reactions .

Safety and Hazards

Future Directions

Tantalum(V) bromide has potential applications in the field of quantum computing . It has been found that the oxidation of tantalum can impede qubit coherence, and understanding how the oxide forms may offer clues as to why this happens and potentially point to ways to prevent quantum coherence loss .

properties

IUPAC Name |

pentabromotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BrH.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPVYIPZZUPXPB-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Ta](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaBr5, Br5Ta | |

| Record name | tantalum(V) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065471 | |

| Record name | Tantalum bromide (TaBr5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tantalum pentabromide | |

CAS RN |

13451-11-1 | |

| Record name | Tantalum bromide (TaBr5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum bromide (TaBr5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum bromide (TaBr5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum pentabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANTALUM PENTABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX8APQ3732 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular structure of Tantalum(V) Bromide and are there any spectroscopic data available?

A1: Tantalum(V) Bromide, also known as pentabromotantalum, has the molecular formula TaBr5. [, , ] Spectroscopically, 1H and 13C NMR data have been reported for a related complex, [(p-CH3C6H4)5Ta(p-CH3C6H4)Li · O(C2H5)2], providing insight into the chemical environment of the ligands surrounding the tantalum center. []

Q2: What is the thermochemical stability of Tantalum(V) Bromide?

A3: The enthalpy of formation for crystalline Tantalum(V) Bromide has been determined to be -142.9 ± 0.4 kcal mol-1 using solution calorimetry. [] This information, along with estimations of entropies and heat capacities, allows for a better understanding of the compound's thermodynamic properties. []

Q3: Are there any notable applications of Tantalum(V) Bromide in organic synthesis?

A4: While the provided research doesn't directly discuss the use of Tantalum(V) Bromide in organic synthesis, its reaction with p-tolyllithium highlights its potential reactivity and its ability to form complexes. [] Further research is needed to explore its potential as a reagent or catalyst in organic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)